(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-12-6-3-10(13(18)7-12)8-15-16-11-4-1-9(2-5-11)14(19)20/h1-8,16-18H,(H,19,20)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRUXGJOPWRNZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/N=C/C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Methyl 4-Aminobenzoate
In a typical reaction, methyl 4-aminobenzoate is refluxed with excess hydrazine hydrate (80–100%) in methanol for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the ester starting material. The resultant 4-hydrazinobenzoic acid precipitates upon cooling and is isolated via vacuum filtration. Yields typically range from 75% to 85% after recrystallization from ethanol.
Key Reaction Parameters:
-
Molar Ratio: 1:3 (ester to hydrazine hydrate)
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Temperature: 60–70°C
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Solvent: Methanol
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Catalyst: None required
Alternative Pathways
Patent literature describes indirect methods involving diazotization of 4-aminobenzoic acid followed by reduction with stannous chloride, though these routes are less common due to lower yields (~50–60%) and handling challenges with diazonium intermediates.
Condensation with 2,4-Dihydroxybenzaldehyde
The final step involves Schiff base formation between 4-hydrazinobenzoic acid and 2,4-dihydroxybenzaldehyde. This reaction is optimized for regioselectivity and E-configuration dominance.
Standard Acid-Catalyzed Condensation
A mixture of 4-hydrazinobenzoic acid (1 equiv) and 2,4-dihydroxybenzaldehyde (1.1 equiv) is refluxed in methanol containing glacial acetic acid (2–3 drops) for 3–5 hours. The acidic environment facilitates imine formation while minimizing oxidative side reactions. The product crystallizes upon cooling and is purified via recrystallization from ethanol-water (7:3 v/v).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65–70°C (reflux) |
| Reaction Time | 4 hours |
| Yield | 68–72% |
Structural Confirmation
The (E)-isomer is confirmed through spectroscopic analysis:
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1H NMR (DMSO-d6): δ 11.32 (s, 1H, COOH), 10.85 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.85–6.75 (m, 6H, aromatic).
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IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3250–3350 cm⁻¹ (OH/NH).
Alternative Synthetic Approaches
Solvent-Free Mechanochemical Synthesis
Recent advancements explore solvent-free grinding of reactants with a catalytic amount of p-toluenesulfonic acid (PTSA). This method reduces reaction time to 30–45 minutes but requires post-synthesis purification via column chromatography, yielding 60–65%.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) in ethanol accelerates the reaction to 15–20 minutes, achieving 70–75% yield. This method is advantageous for scalability but demands specialized equipment.
Critical Analysis of Methodologies
Yield Comparisons
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid-catalyzed reflux | 72 | 98 |
| Mechanochemical | 65 | 95 |
| Microwave | 75 | 97 |
Side Reactions and Mitigation
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Oxidation of Hydrazine: Minimized by inert atmosphere (N2/Ar) and antioxidant additives (e.g., ascorbic acid).
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Polymerization of Aldehyde: Controlled by maintaining stoichiometric excess of hydrazine and low reaction temperatures.
Industrial-Scale Considerations
Patent CN106349091A highlights molten-state reactions for analogous compounds, though this approach is less suitable for heat-sensitive hydrazines. Batch reactor designs with efficient cooling systems are recommended for large-scale production to prevent thermal degradation .
Chemical Reactions Analysis
pH-Dependent Stability
The hydrazone bond exhibits pH-sensitive stability due to protonation equilibria:
| pH Range | Stability Behavior | Observation |
|---|---|---|
| < 4 | Protonation inhibits dehydration | Rate-limited by carbinolamine formation |
| 5–6 | Optimal stability | Maximum hydrazone yield |
| > 7 | Hydrolysis favored | Partial decomposition to precursors |
At pH > 7, hydrolysis regenerates 4-hydrazinobenzoic acid and 2,4-dihydroxybenzaldehyde .
Metal Complexation
The compound acts as a polydentate ligand , coordinating with transition metals via:
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Hydrazone nitrogen (–NH–N=)
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Phenolic oxygen (–OH)
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Carboxylic oxygen (–COOH)
Complexation enhances solubility in polar solvents and modifies redox properties .
Carboxylic Acid Derivatives
The –COOH group undergoes typical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂ + ROH (reflux) | Methyl/ethyl benzoate derivatives | 60–75% | |
| Amidation | DCC + amine (RT, 24h) | Benzoic acid hydrazide analogs | 50–65% |
Hydrazone Modifications
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Oxidation : Treatment with H₂O₂ or KMnO₄ cleaves the –NH–N= bond, yielding 4-hydrazinobenzoic acid and 2,4-dihydroxybenzoic acid .
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Reduction : NaBH₄ reduces the imine bond to form a hydrazine derivative .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
| Stage | Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| 1 | 120–180 | 8–10 | Loss of adsorbed water |
| 2 | 220–280 | 35–40 | Hydrazone bond cleavage |
| 3 | 400–550 | 50–55 | Oxidative degradation to CO₂/H₂O |
Residual ash contains metal oxides if complexed .
Biological Activity and Derivatization
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Hydrazone derivatives, including (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid, have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the activity of specific proteins involved in cancer cell proliferation. For instance, research highlighted the inhibition of Polo-like kinase 1 (PLK1), a crucial regulator of cell division, by hydrazone derivatives. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that hydrazones exhibit significant antimicrobial activity against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Activity
Free Radical Scavenging
A notable application of this compound is its antioxidant properties. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress . This property is particularly beneficial in preventing cellular damage associated with aging and various diseases.
Chemical Scaffold for Drug Development
Novel Chemical Scaffolds
The compound serves as a valuable scaffold for synthesizing novel derivatives with enhanced biological activities. Its structure allows for modifications that can lead to improved efficacy and selectivity in targeting specific biological pathways . For example, derivatives of this compound have been explored for their potential as inhibitors of trypanothione reductase, an enzyme critical in the survival of certain parasites .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the hydrazone linkage can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid with structurally related hydrazones, focusing on substituents, synthesis yields, and bioactivity:
Key Observations
Substituent Impact on Bioactivity
- Hydroxy vs.
- Chloro Substitution : Chloro-substituted derivatives (e.g., ) show enhanced antibacterial activity, particularly when complexed with transition metals like Cu(II) or Fe(III). The chloro group increases lipophilicity, improving membrane permeability .
- Dihydroxy vs. Monohydroxy: The 2,4-dihydroxy substitution in the target compound () likely enhances hydrogen-bonding interactions with biological targets, contributing to its calcium-channel-blocking activity .
Computational Insights
- Carbazole-based thiazoles () were analyzed using DFT, revealing that chloro-substitution position (para vs. meta) modulates nonlinear optical (NLO) properties and two-photon absorption cross-sections .
- AutoDock4 studies on chloro-substituted hydrazones () identified strong binding affinities to bacterial enzymes, correlating with in vitro antibacterial results .
Biological Activity
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antioxidant and anti-inflammatory properties. This compound's structure features a hydrazine moiety, which is known for its reactivity and biological significance.
Chemical Structure
The molecular formula of this compound is . The compound consists of a benzoic acid core substituted with a hydrazone linkage to a 2,4-dihydroxybenzylidene group.
Antioxidant Activity
Recent studies have demonstrated that derivatives of hydrazinobenzoic acids exhibit significant antioxidant activity. For instance, various compounds synthesized from 4-hydrazinobenzoic acid were tested for their ability to scavenge free radicals using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate).
Table 1: Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| Compound 1 | 41.48 ± 0.23 | 80-85 | 20 |
| Compound 3 | 70-72 | High (exact % not reported) | 20 |
| Compound 5 | 70-72 | High (exact % not reported) | 20 |
| BHA (Standard) | 92 | 1.35 ± 0.06 | 40 |
The results indicate that compounds with substitutions such as isothiocyanate and benzylidene significantly enhance the radical scavenging ability, with some exhibiting activity comparable to or exceeding that of standard antioxidants like butylated hydroxytoluene (BHT) .
Anti-inflammatory and Enzyme Inhibition
In addition to antioxidant properties, hydrazone derivatives have been investigated for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit enzymes such as tyrosinase and cholinesterase, which are implicated in various diseases including neurodegenerative disorders.
Table 2: Enzyme Inhibition Activities
| Compound | Enzyme Target | Inhibition Activity (%) |
|---|---|---|
| Compound A | Cholinesterase | Significant inhibition |
| Compound B | Tyrosinase | Significant inhibition |
These findings suggest that the presence of hydroxyl groups on the aromatic rings enhances the inhibitory effects on these enzymes .
Case Studies
Several case studies have examined the biological activities of similar hydrazine derivatives:
- Antioxidant Potential : A study reported that certain hydrazone derivatives showed up to 85% DPPH scavenging activity at 20 μg/mL , highlighting their potential as therapeutic agents against oxidative stress-related diseases .
- Enzyme Inhibition : Research indicated that hydrazones derived from hydroxy-substituted benzaldehydes effectively inhibited xanthine oxidase, a target for chronic heart failure treatments .
- Antibacterial Activity : Some derivatives displayed notable antibacterial properties with MIC values ranging from 64-512 μg/mL , indicating their potential in treating bacterial infections .
Q & A
Q. How can (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid be synthesized with high purity?
Methodological Answer: The compound is synthesized via a condensation reaction between 4-hydrozylbenzoic acid derivatives and 2,4-dihydroxybenzaldehyde. Key steps include:
- Dissolving equimolar amounts of the hydrazide and aldehyde in ethanol or methanol under reflux (60–80°C for 4–6 hours) .
- Monitoring reaction progress via TLC or HPLC.
- Purifying the product via recrystallization using ethanol/water mixtures to remove unreacted precursors.
- Confirming purity via melting point analysis and CHN elemental composition (e.g., target C: 58.6%, H: 3.8%, N: 9.2%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- UV-Vis spectroscopy : Detect π→π* transitions in the hydrazone backbone (λmax ~300–350 nm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons and carbons in the aromatic and hydrazinyl regions (e.g., imine proton at δ 8.5–9.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 303.1) .
Q. How can crystallography resolve ambiguities in structural assignments?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural
- Grow crystals via slow evaporation of DMSO/ethanol solutions.
- Analyze hydrogen-bonding networks (e.g., O–H···N interactions between phenolic OH and hydrazinyl groups) .
- Compare experimental bond lengths/angles with DFT-optimized geometries to validate tautomeric forms (e.g., enol-imine vs. keto-amine) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and explain experimental spectral contradictions?
Methodological Answer: Density Functional Theory (DFT) calculations address discrepancies between observed and predicted
- Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets.
- Simulate IR and NMR spectra; deviations >5% may indicate solvent effects or tautomerism .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic transitions with UV-Vis absorption bands .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Conflicting results (e.g., antioxidant vs. pro-oxidant effects) require systematic validation:
- Dose-response assays : Test across concentrations (1–100 μM) in multiple cell lines .
- ROS scavenging assays : Use DCFH-DA probes to quantify intracellular reactive oxygen species.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., methoxy vs. hydroxy substitutions) to identify critical functional groups .
Q. How do solvent polarity and pH influence tautomeric equilibria?
Methodological Answer: Tautomerism is solvent- and pH-dependent:
- Use UV-Vis titration in solvents of varying polarity (e.g., DMSO vs. water).
- Monitor spectral shifts at pH 3–10; keto-amine forms dominate in acidic conditions, while enol-imine prevails in basic media .
- Validate with ¹H NMR in D₂O/CDCl₃ to track proton exchange dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
